molecular formula C9H15NO2 B016732 2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid CAS No. 76194-00-8

2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid

Cat. No. B016732
CAS RN: 76194-00-8
M. Wt: 169.22 g/mol
InChI Key: HQOIHPZSNFLRRG-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide is a carboxamide of a hydrogenated pyrrole derivative . It is a sterically hindered amino compound having an amino alkyl side chain .


Synthesis Analysis

The synthesis of 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide has been reported by the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide .


Molecular Structure Analysis

The molecular formula of 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is C9H14NO3 . The InChI representation is InChI=1S/C9H15NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5-6,12H,1-4H3 .


Physical And Chemical Properties Analysis

The molecular weight of 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is 169.22 g/mol . It has a topological polar surface area of 40.5 Ų .

Future Directions

3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl can be used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal. It can also be used as a starting material in the synthesis of nitroxide-based polyethers possessing charge transport properties .

properties

IUPAC Name

2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-8(2)5-6(7(11)12)9(3,4)10-8/h5,10H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOIHPZSNFLRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid
Reactant of Route 2
2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid
Reactant of Route 3
2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid
Reactant of Route 4
2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid
Reactant of Route 5
2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid

Q & A

Q1: How can derivatives of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid be used in molecular imaging?

A1: Derivatives like 1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (TOPCA) have shown promise as contrast agents in Overhauser-enhanced MRI (OMRI). [] This technique relies on the interaction between the free radical in TOPCA and water protons in tissues. This interaction enhances the MRI signal, allowing for the detection of low-concentration species and potentially enabling the visualization of specific biological processes. []

Q2: Does modifying 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid impact its biological activity?

A2: Yes, modifications to the 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid structure can significantly alter its properties. For instance, coupling it with verapamil, a calcium channel blocker, creates a new molecule (H-3010) with combined benefits. [] While verapamil exhibits antiarrhythmic properties, the addition of the 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid moiety introduces antioxidant capabilities. This modification significantly enhances the protection against ischemia/reperfusion injury in cardiac tissue compared to verapamil alone. [] This highlights the potential for tailoring the molecule's effects through structural modifications.

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